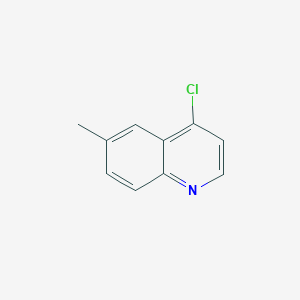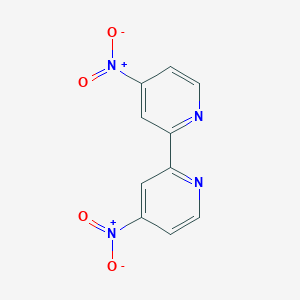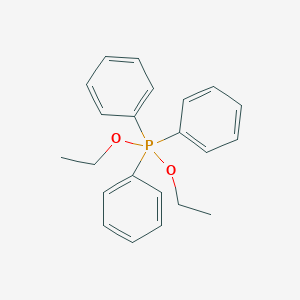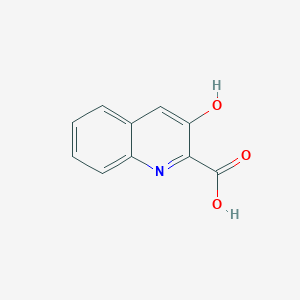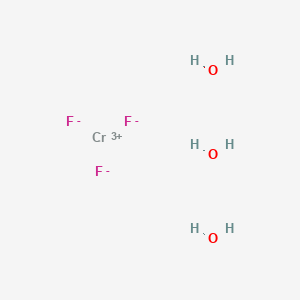
Chromium(3+) trifluoride trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium(3+) trifluoride trihydrate, also known as Chromium fluoride hydrate, is a compound of chromium and fluoride . It is a green crystalline solid .
Synthesis Analysis
Chromium(III) fluoride can be produced from the reaction of chromium(III) oxide and hydrofluoric acid . The anhydrous form can be produced from hydrogen fluoride and chromic chloride . Another method of synthesis involves the thermal decomposition of ammonium hexafluorochromate(III) .Molecular Structure Analysis
Like almost all compounds of chromium(III), these compounds feature octahedral Cr centres. In the anhydrous form, the six coordination sites are occupied by fluoride ligands that bridge to adjacent Cr centres. In the hydrates, some or all of the fluoride ligands are replaced by water . The crystal structures of the green compounds CrF3·3H2O and CrF3·5H2O have been determined .Chemical Reactions Analysis
The hexaaquachromium(III) ion is fairly acidic - with a pH for typical solutions in the 2 - 3 range. The ion reacts with water molecules in the solution .Physical And Chemical Properties Analysis
Chromium(3+) trifluoride trihydrate is a green crystalline solid . The anhydrous form sublimes at 1100–1200 °C . It is insoluble in common solvents, but the hydrates are soluble in water .科学的研究の応用
Chemical Synthesis
Chromium(3+) trifluoride trihydrate is used in various chemical synthesis processes . It is produced from the reaction of chromium (III) oxide and hydrofluoric acid . The anhydrous form is produced from hydrogen fluoride and chromic chloride .
Textile Industry
In the textile industry, Chromium(3+) trifluoride trihydrate is used as a mordant . A mordant is a substance used to set dyes on fabrics by forming a coordination complex with the dye, which then attaches to the fabric (or tissue). It may be used for dyeing fabrics or in the creation of pigments.
Corrosion Inhibition
Chromium(3+) trifluoride trihydrate is used as a corrosion inhibitor . It can provide a protective coating to metals, preventing them from rust and other types of corrosion.
Catalysis
Chromium(3+) trifluoride trihydrate catalyzes the fluorination of chlorocarbons by HF . This process is important in the production of various fluorinated compounds, which have applications in refrigeration, pharmaceuticals, and more.
Energy Storage and Conversion
There is a growing interest for these ionic compounds in the field of energy storage and conversion . While the specific applications of Chromium(3+) trifluoride trihydrate in this field are not detailed, it’s plausible that it could be used in the development of new battery technologies or energy conversion systems.
Microelectronics
Fluorides, including Chromium(3+) trifluoride trihydrate, have applications in microelectronics . They may be used in the production of semiconductors, integrated circuits, or other electronic components.
作用機序
Target of Action
Chromium(3+) trifluoride trihydrate is an inorganic compound It’s known that chromium(3+) compounds can interact with various biological molecules and structures .
Mode of Action
It’s known that the compound forms several hydrates . In the anhydrous form, the six coordination sites are occupied by fluoride ligands that bridge to adjacent Cr centres. In the hydrates, some or all of the fluoride ligands are replaced by water .
Biochemical Pathways
Chromium(3+) compounds are known to influence physiological effects apart from insulin signaling .
Pharmacokinetics
It’s known that the compound is sparingly soluble in water , which could impact its bioavailability.
Result of Action
Chromium(3+) compounds are known to have physiological effects .
Action Environment
The action, efficacy, and stability of Chromium(3+) trifluoride trihydrate can be influenced by environmental factors such as temperature and pH. For instance, the anhydrous form of the compound sublimes at 1100–1200 °C .
Safety and Hazards
特性
IUPAC Name |
chromium(3+);trifluoride;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFKYRKAZDXKPQ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[F-].[F-].[F-].[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrF3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612549 |
Source


|
| Record name | Chromium(3+) fluoride--water (1/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.037 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16671-27-5 |
Source


|
| Record name | Chromium(3+) fluoride--water (1/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

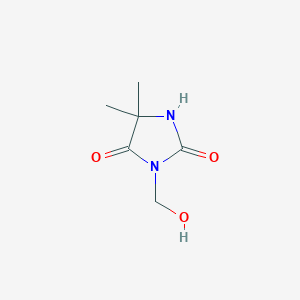
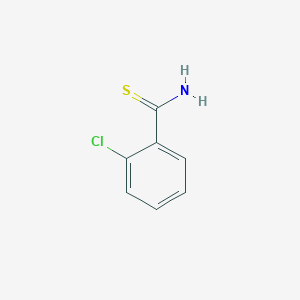

![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
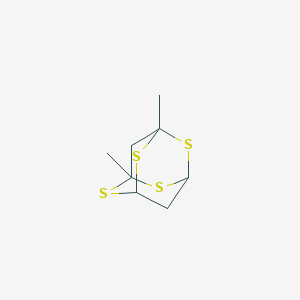
![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)
